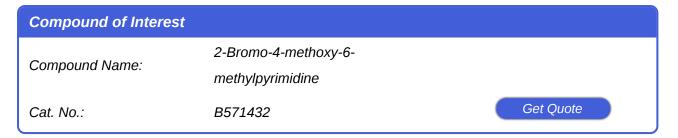


Technical Guide: 2-Bromo-4-methoxy-6-methylpyrimidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-4-methoxy-6-methylpyrimidine**, a heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, molecular structure, and its role as a versatile intermediate in the development of complex organic molecules. A representative synthetic protocol is provided, alongside a conceptual workflow illustrating its utility in cross-coupling reactions, a cornerstone of modern drug discovery. This guide is intended to serve as a foundational resource for researchers leveraging this compound in their synthetic and drug development endeavors.

Physicochemical and Structural Data

2-Bromo-4-methoxy-6-methylpyrimidine is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2] The strategic placement of a bromine atom, a methoxy group, and a methyl group provides multiple reaction sites for synthetic elaboration. The bromine at the 2-position is particularly susceptible to nucleophilic substitution and serves as a key handle for transition metal-catalyzed cross-coupling reactions.[1]

Quantitative Data Summary



The key quantitative properties of **2-Bromo-4-methoxy-6-methylpyrimidine** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Weight	203.04 g/mol	[3]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[3]
CAS Number	56545-10-9	[3]
Boiling Point	312.5°C at 760 mmHg	[3]
Physical Form	Solid	
Purity	Typically ≥97%	[3]
Storage Conditions	2-8°C, store under inert gas	[3]
SMILES	CC1=CC(OC)=NC(Br)=N1	[4]
MDL Number	MFCD28741601	[3]

Synthesis and Reactivity

The utility of **2-Bromo-4-methoxy-6-methylpyrimidine** stems from its designed reactivity. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative bromine atom, makes the C2 position susceptible to nucleophilic aromatic substitution. More significantly, the carbon-bromine bond is a classic functional group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of **2-Bromo-4-methoxy-6-methylpyrimidine** with an arylboronic acid. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceutical agents.

Materials:



- 2-Bromo-4-methoxy-6-methylpyrimidine
- Arylboronic acid (1.1 equivalents)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
- Base (e.g., K₂CO₃, 2.0 equivalents)
- Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
- Inert gas (Nitrogen or Argon)

Procedure:

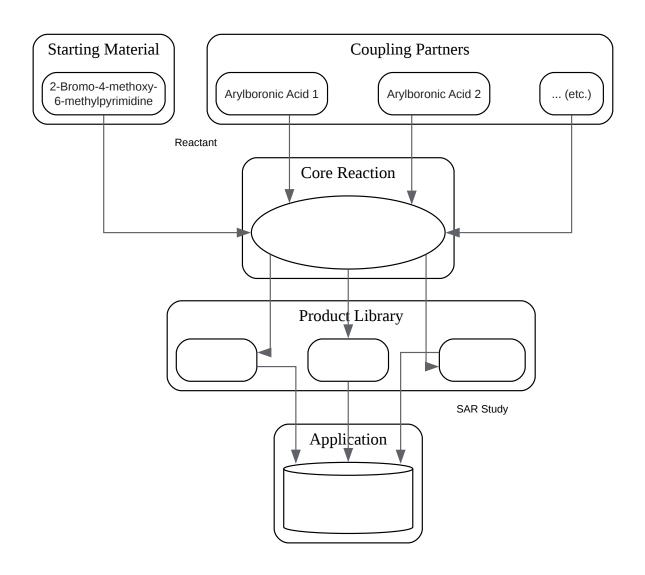
- To a flame-dried Schlenk flask, add **2-Bromo-4-methoxy-6-methylpyrimidine** (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
- Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
- Add the degassed solvent system (1,4-dioxane/water) via syringe.
- Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-methoxy-6-methylpyrimidine.

Applications in Research and Drug Development



Substituted pyrimidines are integral to a vast number of therapeutic agents, including anticancer and antiviral drugs.[2][3] **2-Bromo-4-methoxy-6-methylpyrimidine** serves as a crucial starting material for the synthesis of these complex molecules.[3] Its reactive bromine handle allows for the systematic and modular introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.

The workflow below illustrates a typical synthetic sequence where this compound is used to generate a library of derivatives for biological screening.



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Caption: Synthetic workflow using **2-Bromo-4-methoxy-6-methylpyrimidine** in drug discovery.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling **2-Bromo-4-methoxy-6-methylpyrimidine**. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

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